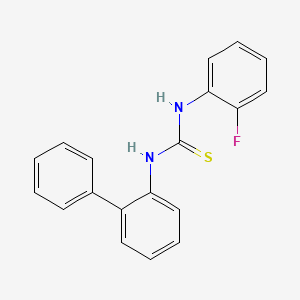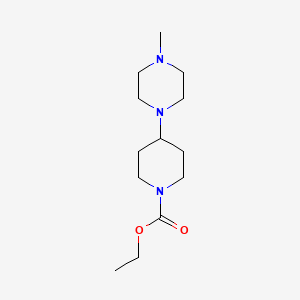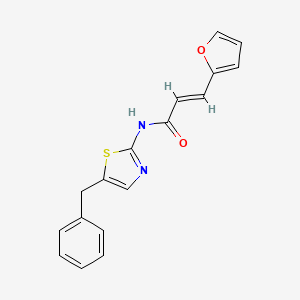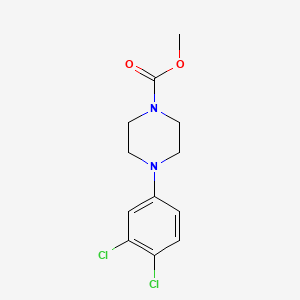![molecular formula C20H23NO2 B5804563 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as IPAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPAQ belongs to the class of tetrahydroquinoline derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess antioxidant properties and can scavenge free radicals in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for laboratory experiments. It is a stable compound that can be synthesized in high yields and purity. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel analogs of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(2)16-9-11-18(12-10-16)23-14-20(22)21-13-5-7-17-6-3-4-8-19(17)21/h3-4,6,8-12,15H,5,7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVUWBXELWUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)


![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)


![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)

![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
